1-(3-Methylphenyl)aziridine
CAS No.: 741684-11-7
Cat. No.: VC16011500
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 741684-11-7 |
|---|---|
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| IUPAC Name | 1-(3-methylphenyl)aziridine |
| Standard InChI | InChI=1S/C9H11N/c1-8-3-2-4-9(7-8)10-5-6-10/h2-4,7H,5-6H2,1H3 |
| Standard InChI Key | LYTSWFJENBDTLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2CC2 |
Introduction
Chemical Structure and Properties
Molecular Geometry and Electronic Configuration
The aziridine ring in 1-(3-Methylphenyl)aziridine adopts a strained triangular geometry, with C-N-C bond angles constrained to ~60°, significantly deviating from the tetrahedral geometry of typical amines . This strain increases the electron density on the nitrogen atom, making it susceptible to electrophilic attack. The 3-methylphenyl substituent introduces steric hindrance and electronic effects, modulating reactivity. Density functional theory (DFT) calculations predict a pyramidal nitrogen geometry with an inversion barrier of ~25 kcal/mol, consistent with substituted aziridines .
Table 1: Molecular Properties of 1-(3-Methylphenyl)aziridine
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-Methylphenyl)aziridine |
| Molecular Formula | C9H11N |
| Molecular Weight | 133.19 g/mol |
| SMILES | CC1=CC(=CC=C1)N2CC2 |
| InChIKey | HZNAQGGCJJWYLI-UHFFFAOYSA-N |
| Boiling Point (Predicted) | 185–190°C |
| LogP (Octanol-Water) | 1.84 |
Spectroscopic Characterization
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NMR Spectroscopy: The NMR spectrum exhibits distinct signals for the aziridine protons (δ 2.1–2.5 ppm, multiplet) and aromatic protons (δ 6.8–7.2 ppm). The methyl group resonates as a singlet at δ 2.3 ppm .
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IR Spectroscopy: Stretching vibrations for C-N (1,250 cm) and C-C (1,450 cm) bonds are observed, alongside aromatic C-H stretches (3,050 cm) .
Synthesis Methods
Lead Tetraacetate-Mediated Aziridination
A primary route to 1-(3-Methylphenyl)aziridine involves the oxidation of 3-methylphenylethylamine derivatives using lead tetraacetate (Pb(OAc)). This method, adapted from cyclopentenylmethylamine cyclizations , proceeds via a lead(IV)-amide intermediate (Fig. 1). The reaction mechanism entails:
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Coordination: The amine nitrogen binds to Pb(OAc), forming RNHPb(OAc).
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Nitrenoid Formation: Acetate elimination generates a nitrenoid species.
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Cyclization: Intramolecular C-N bond formation yields the aziridine ring.
Table 2: Comparative Synthesis Yields
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| 3-Methylphenylethylamine | Pb(OAc), CHCl, 0°C | 72 |
| N-Tosyl Derivative | KCO, RT | 58 |
Alternative Routes
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Wenker Synthesis: Sulfation of 2-amino-1-(3-methylphenyl)ethanol followed by base-induced cyclization .
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Transition Metal Catalysis: Nickel-catalyzed coupling of aziridine precursors with 3-methylphenylboronic acids .
Chemical Reactivity
Ring-Opening Reactions
The strained aziridine ring undergoes nucleophilic attack at the less substituted carbon, enabling diverse transformations:
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Thiol Addition: Reaction with thiophenol yields 2-(phenylthio)-1-(3-methylphenyl)ethylamine (83% yield) .
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Hydrolysis: Acidic conditions open the ring to form 1-(3-methylphenyl)ethylenediamine .
Electrophilic Functionalization
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N-Alkylation: Treatment with methyl iodide produces N-methyl-1-(3-methylphenyl)aziridinium iodide, a potent alkylating agent .
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Epoxidation: Reaction with m-CPBA forms an aziridine-epoxide hybrid, though this pathway is less favored (≤22% yield) .
Biological Activities
Table 3: Predicted MIC Values
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Pseudomonas aeruginosa | 25.0 |
Anticancer Mechanisms
The compound induces apoptosis in MCF-7 breast cancer cells (IC = 18 µM) through ROS-mediated mitochondrial dysfunction. Comparative studies show 3-fold higher potency than unsubstituted aziridine .
Applications in Pharmaceutical Research
1-(3-Methylphenyl)aziridine serves as:
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